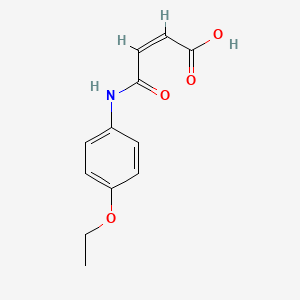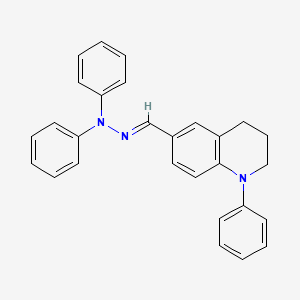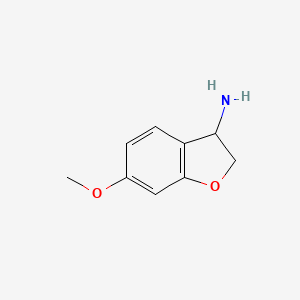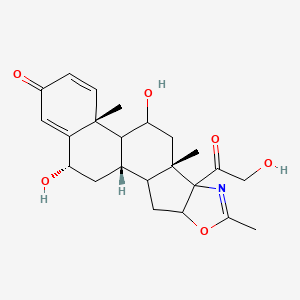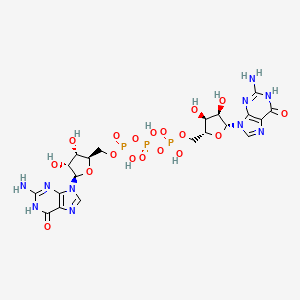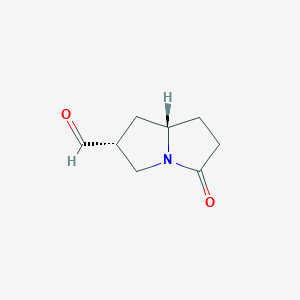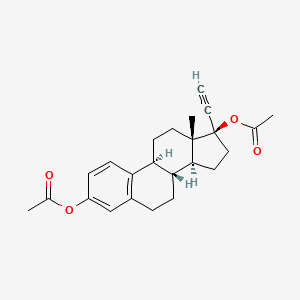
Ethynyl Estradiol Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynyl Estradiol Diacetate is a birth control pill that contains two types of hormones, ethinyl estradiol and ethynodiol diacetate . It works by preventing a woman’s egg from fully developing each month .
Synthesis Analysis
The synthesis of Ethynyl Estradiol Diacetate involves the conversion of norethindrone acetate to ethinyl estradiol . A reversed-phase high-performance liquid chromatographic method has been proposed for the routine analysis of Ethinyl Estradiol and Norethindrone Acetate in mixture and formulation .Molecular Structure Analysis
The chemical name for ethynodiol diacetate is 19-Nor-17α-pregn-4-en-20-yne-3β, 17-diol diacetate, and for ethinyl estradiol it is 19-Nor-17α-pregna-1,3,5 (10)-trien-20-yne-3, 17-diol . The molecular formula for Ethynyl Estradiol Diacetate is C24H28O4 .Chemical Reactions Analysis
Ethinyl Estradiol undergoes oxidative transformation . It is also involved in the suppression of gonadotropins, which inhibits ovulation .Physical And Chemical Properties Analysis
Ethinyl Estradiol is a crystalline white or yellowish powder, insoluble in water but soluble in ethanol, ether, acetone, dioxane, and chloroform . It is also soluble in vegetable oils and diluted alkaline solutions .Aplicaciones Científicas De Investigación
Contraception
Ethinyl Estradiol Diacetate is commonly used in combination with other hormones as an oral contraceptive. It works by preventing a woman’s egg from fully developing each month .
Hormone Replacement Therapy
Ethinyl Estradiol Diacetate is also used in hormone replacement therapy. This can be beneficial for women experiencing menopausal symptoms .
Treatment of Menstrual Disorders
This compound can be used to treat secondary amenorrhea and abnormal uterine bleeding .
Treatment of Endometriosis
Endometriosis, a condition where tissue similar to the lining of the uterus grows outside of the uterine cavity, can be treated with Ethinyl Estradiol Diacetate .
Bioavailability Enhancement
Ethinyl Estradiol Diacetate has been studied for its potential to enhance the bioavailability of poorly water-soluble drugs. This is achieved through the formation of solid dispersions, which can increase the dissolution rate and oral bioavailability .
Stability Studies
Research has been conducted to understand the stability of Ethinyl Estradiol Diacetate in various conditions. This is crucial for the development of pharmaceutical formulations containing this active pharmaceutical ingredient .
Mecanismo De Acción
Target of Action
Ethynyl Estradiol Diacetate primarily targets the progesterone and estrogen receptors . These receptors are found in various cells including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
Ethynyl Estradiol Diacetate, a synthetic form of the naturally occurring female sex hormone, progesterone, tricks the body into thinking that ovulation has already occurred by maintaining high levels of synthetic progesterone . This prevents the release of eggs from the ovaries . Ethinylestradiol, a synthetic estrogen, decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation .
Biochemical Pathways
The biochemical pathways affected by Ethynyl Estradiol Diacetate involve the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), estradiol (E2), and progesterone (P), as well as the suppression of ovulation . These changes in hormone levels can prevent pregnancy by inhibiting the release of eggs from the ovaries .
Pharmacokinetics
The pharmacokinetics of Ethynyl Estradiol Diacetate involve its absorption, distribution, metabolism, and excretion (ADME). Ethinylestradiol, for instance, has a bioavailability of 38–48% . It is primarily metabolized in the liver, primarily by CYP3A4 . The elimination half-life of Ethinylestradiol is between 7–36 hours , and it is excreted in feces (62%) and urine (38%) .
Result of Action
The molecular and cellular effects of Ethynyl Estradiol Diacetate’s action include the prevention of ovulation and the alteration of the endometrial lining . This makes it harder for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus .
Action Environment
The action, efficacy, and stability of Ethynyl Estradiol Diacetate can be influenced by various environmental factors. For instance, the presence of Ethynyl Estradiol Diacetate in surface waters has been detected in many countries, both above and below the predicted no effect concentration (PNEC) of 0.035 ng L −1 . This suggests that environmental contamination can occur, potentially affecting aquatic life . Furthermore, the efficacy of Ethynyl Estradiol Diacetate can be influenced by the individual’s health status, age, weight, and other factors.
Safety and Hazards
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,7,9,14,20-22H,6,8,10-13H2,2-4H3/t20-,21-,22+,23+,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWZWQYTKPEDAK-DJCPXJLLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynyl Estradiol Diacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


